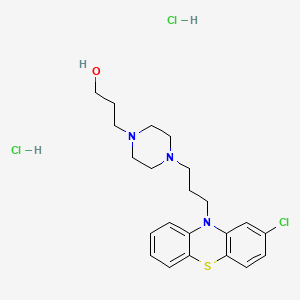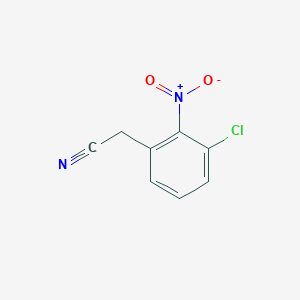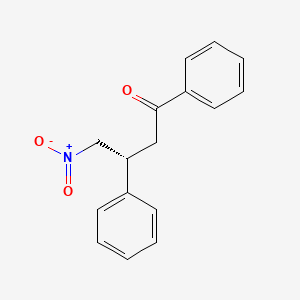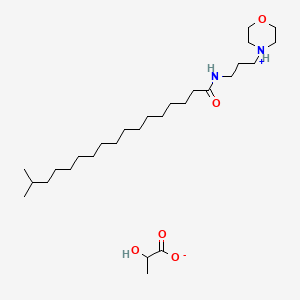
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate is a complex organic compound with a molecular formula of C28H56N2O5. This compound is known for its unique structure, which includes a heptadecanamide backbone with a methyl group at the 16th position and a morpholinopropyl group attached to the nitrogen atom. The lactate moiety adds to its complexity and potential functionality in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate typically involves multiple steps. The initial step often includes the preparation of the heptadecanamide backbone, followed by the introduction of the methyl group at the 16th position. The morpholinopropyl group is then attached to the nitrogen atom through a nucleophilic substitution reaction. Finally, the lactate moiety is introduced through esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, leading to the formation of reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholinopropyl group, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted morpholinopropyl derivatives.
Applications De Recherche Scientifique
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide and ester chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate involves its interaction with specific molecular targets and pathways. The morpholinopropyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The lactate moiety may play a role in modulating the compound’s solubility and bioavailability. Overall, the compound’s effects are mediated through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.
Comparaison Avec Des Composés Similaires
Heptadecanamide, 16-methyl-N-(3-morpholinopropyl)-, lactate can be compared with other similar compounds, such as:
Hexadecanamide, N-(3-morpholinopropyl)-: Lacks the methyl group at the 16th position, which may affect its chemical properties and biological activities.
Octadecanamide, N-(3-morpholinopropyl)-: Has a longer carbon chain, which can influence its solubility and interaction with biological membranes.
Heptadecanamide, N-(3-morpholinopropyl)-:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
73806-67-4 |
|---|---|
Formule moléculaire |
C28H56N2O5 |
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
2-hydroxypropanoate;16-methyl-N-(3-morpholin-4-ium-4-ylpropyl)heptadecanamide |
InChI |
InChI=1S/C25H50N2O2.C3H6O3/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(28)26-18-15-19-27-20-22-29-23-21-27;1-2(4)3(5)6/h24H,3-23H2,1-2H3,(H,26,28);2,4H,1H3,(H,5,6) |
Clé InChI |
VLYOPPUVUMQIFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)NCCC[NH+]1CCOCC1.CC(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)
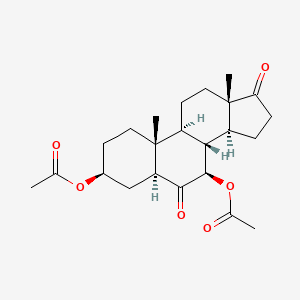
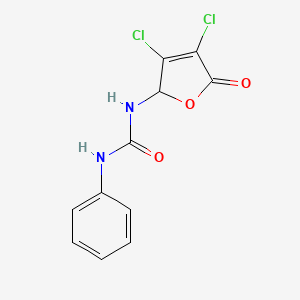
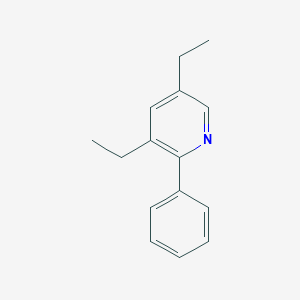
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)

![[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14447153.png)
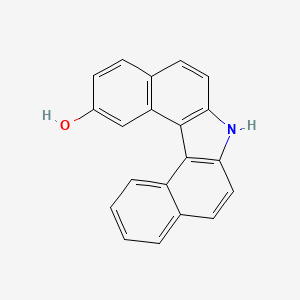
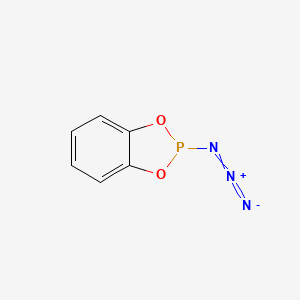
![1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14447170.png)
![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)
